molecular formula C16H15BrN2O3 B3572424 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}benzamide

2-{[(4-bromo-3-methylphenoxy)acetyl]amino}benzamide

Cat. No.: B3572424
M. Wt: 363.21 g/mol
InChI Key: PQXHZISUZQXBOZ-UHFFFAOYSA-N
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Description

2-{[(4-bromo-3-methylphenoxy)acetyl]amino}benzamide is an organic compound with the molecular formula C16H15BrN2O3 It is characterized by the presence of a bromine atom, a methyl group, and a phenoxy group attached to an acetylamino benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}benzamide typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-bromo-3-methylphenol: This can be achieved through the bromination of 3-methylphenol using bromine in the presence of a suitable solvent.

    Formation of 4-bromo-3-methylphenoxyacetic acid: The 4-bromo-3-methylphenol is then reacted with chloroacetic acid in the presence of a base to form the corresponding phenoxyacetic acid.

    Acetylation: The phenoxyacetic acid is acetylated using acetic anhydride to form 4-bromo-3-methylphenoxyacetyl chloride.

    Amidation: Finally, the 4-bromo-3-methylphenoxyacetyl chloride is reacted with 2-aminobenzamide in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromo-3-methylphenoxy)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution: Products with different halogen or functional group substitutions.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-{[(4-bromo-3-methylphenoxy)acetyl]amino}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. The bromine and phenoxy groups may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The acetylamino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide
  • 2-{[(4-fluoro-3-methylphenoxy)acetyl]amino}benzamide
  • 2-{[(4-iodo-3-methylphenoxy)acetyl]amino}benzamide

Uniqueness

2-{[(4-bromo-3-methylphenoxy)acetyl]amino}benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The specific combination of functional groups in this compound may also result in distinct chemical and biological properties.

Properties

IUPAC Name

2-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-10-8-11(6-7-13(10)17)22-9-15(20)19-14-5-3-2-4-12(14)16(18)21/h2-8H,9H2,1H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXHZISUZQXBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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